Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone
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Description
Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a chemical compound with the CAS Number: 898778-72-8 . It has a molecular weight of 228.21 . The IUPAC name for this compound is 1-cyclopropyl-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone is 1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis Applications
- Synthesis of Substituted Cyclopropane Acetic Acid Esters: Cyclopropyl alkyl ketones, similar to Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone, have been used in the synthesis of cyclopropane acetic acid ethyl esters, showing significant potential in organic synthesis (R. Nongkhlaw et al., 2005).
Chemical Reaction Studies
Reactivity with Boron Trifluoride
Cyclopropyl-substituted alkenes, which include cyclopropyl alkyl ketones, react with complexes formed by boron trifluoride, leading to the formation of ketones with an ethylthio group without opening the three-membered ring (M. V. Lebedev et al., 2001).
Photocatalysis in Cycloadditions
Aryl cyclopropyl ketones undergo photocatalytic [3+2] reactions with olefins to produce cyclopentane systems, highlighting their role in photocatalytic applications (Zhan Lu et al., 2011).
Synthesis of Functional Molecules
- Formation of Nickeladihydropyran: Cyclopropyl phenyl ketones undergo oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for synthesizing cyclopentane compounds (S. Ogoshi et al., 2006).
Organic Synthesis and Medicinal Chemistry
Formation of Optically Active Ketones
Cyclopropyl ketones have been used in the kinetic resolution to obtain optically active alkynylcyclopropyl ketones, underscoring their importance in asymmetric synthesis (Yanqing Zhang & Junliang Zhang, 2012).
Enamine Formation from Cyclopropylketones
Cyclopropylketones have been shown to form enamines, which play a significant role in the development of various organic reactions (D. Pocar et al., 1975).
Chemical Transformations
- Reductive Cleavage of Arylcyclopropyl Ketones: Arylcyclopropyl aryl ketones, like Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone, undergo reductive cleavage, a process important in the synthesis of complex organic molecules (W. Murphy & S. Wattanasin, 1986).
properties
IUPAC Name |
1-cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)1-4-11(16)8-2-3-8/h5-6,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCKOLGXVJJLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645039 |
Source
|
Record name | 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(3,4,5-trifluorophenyl)ethyl ketone | |
CAS RN |
898778-72-8 |
Source
|
Record name | 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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